molecular formula C11H15NO B1527035 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol CAS No. 1082268-41-4

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1527035
CAS No.: 1082268-41-4
M. Wt: 177.24 g/mol
InChI Key: KLGAJKSEDNVDRM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and its role in various chemical reactions .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Receptor Differentiation and Sympathomimetic Activity

  • Abstract: Modification of compounds structurally similar to 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding different groups changes their sympathomimetic activity. These modifications help in differentiating between β-receptor types, β-1 (in the heart, adipose tissue, and small intestine) and β-2 (in the uterus, diaphragm, bronchioles, and vascular bed) (Lands, Ludueña, & Buzzo, 1967).

Synthesis and Action at Adrenoceptors

  • Abstract: Improved synthesis methods of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, related to this compound, have been developed. Tests on these compounds showed weak partial agonist activity at beta adrenoceptors and weak alpha adrenoceptor agonist activity in vivo, suggesting a distinct binding mechanism compared to natural catecholamines (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Aminomethylation of Pyrroles and Tetrahydroindoles

  • Abstract: Aminomethylation of pyrroles and tetrahydroindoles, similar in structure to this compound, has shown the formation of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles. These reactions are significant in synthesizing biologically active polymers and new indole derivatives (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).

Asymmetric Syntheses of Anti-beta-Amino Alcohols

  • Abstract: Research on the condensation of allylborane reagents with aldehydes has led to the synthesis of anti-beta-amino alcohols, including compounds structurally related to this compound. This is important for synthesizing compounds with controlled stereochemistry (Barrett, Seefeld, White, & Williams, 1996).

Mechanism of Action

Target of Action

The primary target of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol, also known as Gabapentin, is the α2δ-1 subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

Gabapentin interacts with its target by binding to the α2δ-1 subunit of voltage-gated calcium channels, which are present in the central nervous system . This binding decreases the activity of these channels, reducing the release of excitatory neurotransmitters and thus leading to a decrease in pain signal transmission .

Biochemical Pathways

This can affect various biochemical pathways related to pain signal transmission in the nervous system .

Pharmacokinetics

Gabapentin is absorbed from the intestines by an active transport process mediated via an amino acid transporter, presumably, LAT2 . Its bioavailability is inversely proportional to dose, and a high-fat meal also increases its bioavailability . Its elimination half-life is approximately 5 to 7 hours .

Result of Action

The binding of Gabapentin to the α2δ-1 subunit leads to a decrease in the activity of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters . This results in a decrease in pain signal transmission, providing relief from neuropathic pain .

Action Environment

The action of Gabapentin can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s renal function, with lower doses recommended for those with kidney disease .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

Properties

IUPAC Name

1-(aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-10-9(8)5-6-11(10,13)7-12/h2-4,13H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGAJKSEDNVDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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